
1-(4-(tert-Butyl)phenyl)-3-(1,3-dioxolan-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(tert-Butyl)phenyl)-3-(1,3-dioxolan-2-yl)propan-1-one is an organic compound that features a tert-butyl group attached to a phenyl ring, which is further connected to a propanone moiety containing a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(tert-Butyl)phenyl)-3-(1,3-dioxolan-2-yl)propan-1-one typically involves the following steps:
Formation of the tert-butylphenyl intermediate: This can be achieved by Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the propanone moiety: The intermediate is then subjected to a reaction with a suitable propanone derivative, such as 1,3-dioxolane-2-carboxylic acid, under acidic or basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
- Use of continuous flow reactors to enhance reaction efficiency.
- Employment of catalysts to improve yield and selectivity.
- Implementation of purification techniques like recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
1-(4-(tert-Butyl)phenyl)-3-(1,3-dioxolan-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the dioxolane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Aluminum chloride, sulfuric acid.
Major Products
Oxidation products: Carboxylic acids, ketones.
Reduction products: Alcohols.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-(tert-Butyl)phenyl)-3-(1,3-dioxolan-2-yl)propan-1-one depends on its specific application:
Biological activity: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical reactivity: The presence of functional groups like the ketone and dioxolane rings allows the compound to participate in various chemical reactions, influencing its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
1-(4-(tert-Butyl)phenyl)-2-(1,3-dioxolan-2-yl)ethanone: Similar structure but with an ethanone moiety instead of propanone.
1-(4-(tert-Butyl)phenyl)-3-(1,3-dioxolan-2-yl)butan-1-one: Similar structure but with a butanone moiety instead of propanone.
Uniqueness
1-(4-(tert-Butyl)phenyl)-3-(1,3-dioxolan-2-yl)propan-1-one is unique due to the combination of the tert-butyl group, phenyl ring, and dioxolane ring, which imparts specific chemical and physical properties that can be leveraged in various applications.
Properties
CAS No. |
842123-90-4 |
|---|---|
Molecular Formula |
C16H22O3 |
Molecular Weight |
262.34 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-3-(1,3-dioxolan-2-yl)propan-1-one |
InChI |
InChI=1S/C16H22O3/c1-16(2,3)13-6-4-12(5-7-13)14(17)8-9-15-18-10-11-19-15/h4-7,15H,8-11H2,1-3H3 |
InChI Key |
SPKXAMCESUCLEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCC2OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


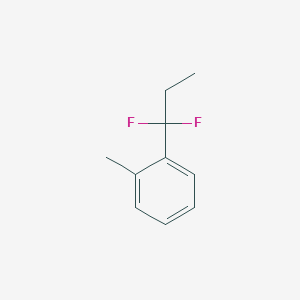
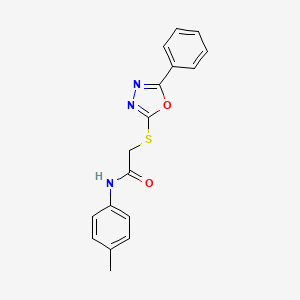
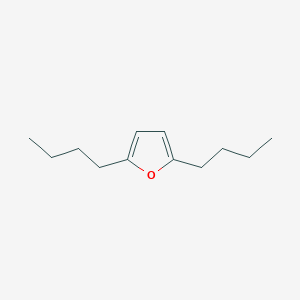
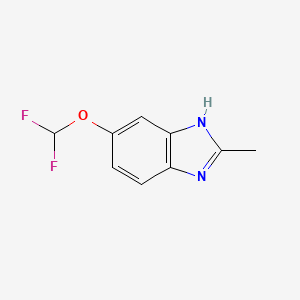
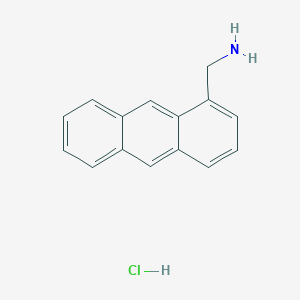
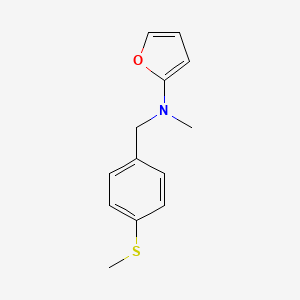
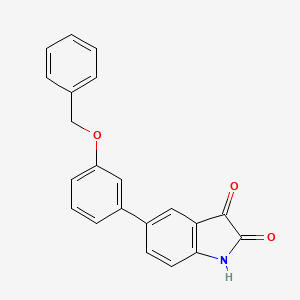
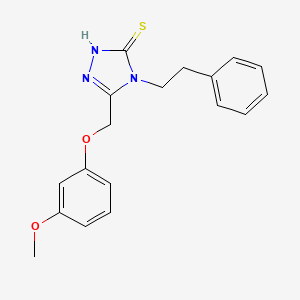
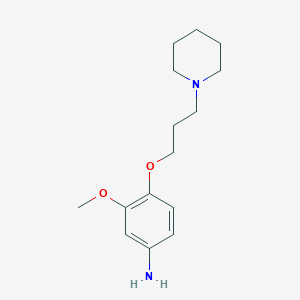
amine](/img/structure/B15053012.png)

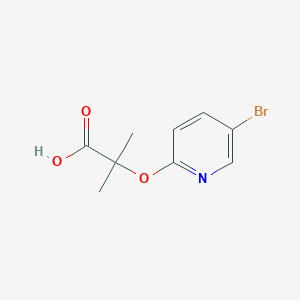

![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-one](/img/structure/B15053047.png)
